N-[4-(1H-benzotriazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(1H-1,2,3-BENZOTRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzotriazole moiety attached to a phenyl ring, which is further connected to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(1H-1,2,3-BENZOTRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite and acetic acid to form 1H-1,2,3-benzotriazole.
Attachment to the Phenyl Ring: The benzotriazole is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Construction of the Pyrazolo[3,4-b]pyridine Core: This involves cyclization reactions starting from appropriate pyridine and pyrazole precursors.
Final Coupling: The cyclopropyl and propyl groups are introduced in the final steps, often through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(1H-1,2,3-BENZOTRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzotriazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~4~-[4-(1H-1,2,3-BENZOTRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antifungal, antibacterial, antiviral, and antiparasitic agent.
Material Sciences: Applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Biological Research: Studied for its interactions with enzymes and receptors, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N4-[4-(1H-1,2,3-BENZOTRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves binding to specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but less complex biological activity.
Pyrazolopyridines: Compounds with a similar core structure but different substituents, which can alter their chemical and biological properties.
Uniqueness
N~4~-[4-(1H-1,2,3-BENZOTRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a benzotriazole moiety with a pyrazolo[3,4-b]pyridine core, along with cyclopropyl and propyl groups
Properties
Molecular Formula |
C25H23N7O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-(benzotriazol-1-yl)phenyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H23N7O/c1-2-13-31-24-20(15-26-31)19(14-22(28-24)16-7-8-16)25(33)27-17-9-11-18(12-10-17)32-23-6-4-3-5-21(23)29-30-32/h3-6,9-12,14-16H,2,7-8,13H2,1H3,(H,27,33) |
InChI Key |
YOLOUHHLUAZGAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
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